2-(1-Methylpiperidin-2-yl)propan-2-ol
Description
2-(1-Methylpiperidin-2-yl)propan-2-ol is a tertiary alcohol featuring a methyl-substituted piperidine ring. Piperidine derivatives are commonly studied for their biological activity, particularly in neurological and cardiovascular applications, though specific applications for this compound require further investigation .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-methylpiperidin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(2,11)8-6-4-5-7-10(8)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
PRQUQLLKNBALCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCN1C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-2-yl)propan-2-ol typically involves the reaction of 1-methylpiperidine with acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpiperidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as hydroxide ions (OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylpiperidin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Methylpiperidin-2-yl)propan-2-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1-Methylpiperidin-2-yl)propan-2-ol with structurally related compounds, focusing on molecular features, physicochemical properties, and applications:
Key Structural and Functional Differences:
Pyrrolidine-based analogs (e.g., (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol) exhibit smaller ring sizes, which may reduce steric hindrance and modify biological activity .
Substituent Effects: The benzyl group in 2-(1-Benzylpiperidin-4-yl)propan-2-ol increases molecular bulk, likely impacting solubility and industrial processing compared to the methyl-substituted target compound .
Pharmacological Relevance: Piperidine and pyrrolidine derivatives are frequently associated with adrenoceptor modulation (e.g., antiarrhythmic or spasmolytic effects) . Analogs like Mesoridazine Besilate (a phenothiazine derivative with methylpiperidine) highlight the role of methyl-piperidine groups in antipsychotic drug impurities .
Research and Industrial Implications
- Solubility and Formulation: PPP’s solubility in ethanol and DMSO (~30 mg/ml) suggests that polar aprotic solvents may also suit the target compound for laboratory use .
- Market Trends : The benzylpiperidinyl variant has documented global production metrics, indicating scalability for industrial applications, whereas the target compound’s niche may lie in specialized pharmacology .
- Safety : Piperidine derivatives often require inert gas-purged solvents (e.g., DMSO) to prevent degradation, a consideration for handling this compound .
Biological Activity
2-(1-Methylpiperidin-2-yl)propan-2-ol, commonly referred to as a piperidine derivative, has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, which is known for its diverse biological effects.
The molecular formula for this compound is , with a molecular weight of 141.23 g/mol. The compound's structure includes a secondary alcohol group, which contributes to its reactivity and interaction with biological targets.
Research indicates that compounds with piperidine structures often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The mechanism of action for this compound may involve modulation of these receptors, potentially influencing mood, cognition, and other neurological functions.
Pharmacological Effects
- CNS Activity : Studies suggest that piperidine derivatives can exhibit significant central nervous system (CNS) activity. For instance, compounds similar to this compound have been shown to modulate neurotransmitter levels, potentially providing therapeutic effects in conditions like depression and anxiety.
- Antimicrobial Properties : Some research has indicated that piperidine derivatives possess antimicrobial activity. This is particularly relevant in the context of drug-resistant bacterial strains, where such compounds could serve as lead structures for new antibiotics.
- Anticancer Potential : Preliminary studies have suggested that certain piperidine derivatives may inhibit cancer cell proliferation. The exact pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.
Case Study 1: CNS Effects
A study published in the Journal of Medicinal Chemistry explored the CNS effects of various piperidine derivatives. In vitro assays demonstrated that this compound could enhance serotonin receptor activity, suggesting potential antidepressant properties .
Case Study 2: Antimicrobial Activity
Research conducted on a series of piperidine compounds revealed that this compound exhibited notable activity against Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism .
Research Findings
Recent findings have emphasized the importance of structure-activity relationships (SAR) in understanding the biological activity of piperidine derivatives. Modifications in the alkyl chain or functional groups significantly affect their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased receptor affinity |
| Alteration in chain length | Variability in CNS effects |
| Hydroxyl group positioning | Changes in solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
